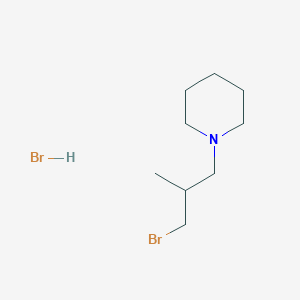

1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

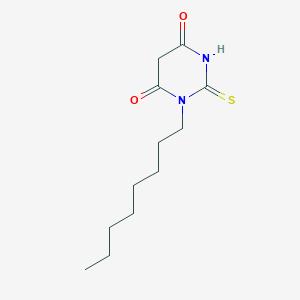

“1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide” is a chemical compound with the molecular formula C9H19Br2N . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a 3-bromo-2-methylpropyl group .

科学的研究の応用

Synthesis of Novel Compounds : This chemical has been used in the synthesis of various novel compounds. For instance, D'hooghe et al. (2009) demonstrated its application in producing 3-[2-(bromomethyl)piperidin-1-yl]propanoates and 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. This process was a foundational step in synthesizing 2-(methoxycarbonyl)indolizidine, which was further reduced to 2-(hydroxymethyl)indolizidine (D’hooghe, Tehrani, Buyck, & Kimpe, 2009).

Crystallography and Structure Analysis : In the field of crystallography, this compound has been used to understand the stereochemical structure-activity relationships. For example, Ahmed et al. (1985) utilized a hydrobromide salt of a related compound for X-ray crystallography to obtain data on absolute configuration, highlighting its utility in structural analysis (Ahmed, Laws, Madani, & Casy, 1985).

Chemical Decomposition Studies : Ptaszyński (1994) investigated the thermal decomposition of complex salts of bismuth(III) bromide with hydrobromides of various amines, including piperidine. This research provides insight into the decomposition processes of such chemical compounds (Ptaszyński, 1994).

Molecular Modeling and Synthesis : Youssef et al. (2011) explored the synthesis of carbamoylpiperidine analogues and conducted molecular modeling studies. These studies are significant in understanding the structure-activity relationships of such compounds (Youssef, Al-Omar, El-Subbagh, Abou-zeid, Abdel-Galil M. Abdel-Gader, Haress, & Al-Tuwaijri, 2011).

Pharmacological Research : In pharmacological research, compounds like 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide are investigated for their potential therapeutic applications. Tamiz et al. (2000) synthesized and evaluated a series of 3,4-disubstituted piperidines, derived from arecoline hydrobromide, for their ability to inhibit monoamine transporters, showcasing the compound's relevance in neuroscience research (Tamiz, Zhang, Flippen-Anderson, Zhang, Johnson, Deschaux, Tella, & Kozikowski, 2000).

特性

IUPAC Name |

1-(3-bromo-2-methylpropyl)piperidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrN.BrH/c1-9(7-10)8-11-5-3-2-4-6-11;/h9H,2-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECWNENNPNQZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2444531.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2444533.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2444540.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2444543.png)

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2444545.png)

![2-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B2444546.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2444548.png)

![Methyl 5-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2444550.png)